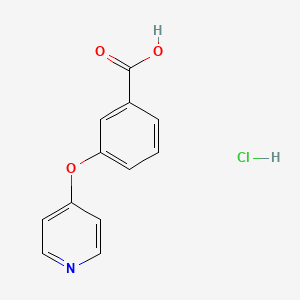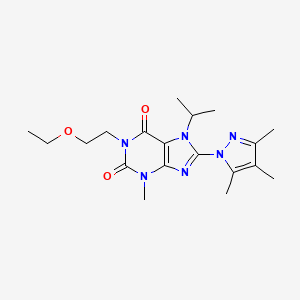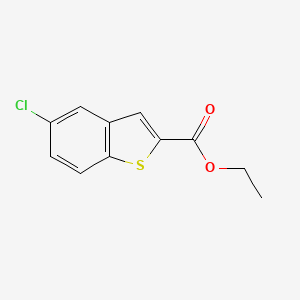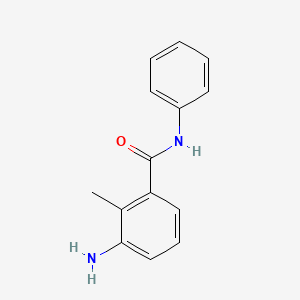
3-(Pyridin-4-yloxy)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Pyridin-4-yloxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 328546-70-9 . It has a molecular weight of 251.67 and its IUPAC name is 3-(4-pyridinyloxy)benzoic acid hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Pyridin-4-yloxy)benzoic acid hydrochloride” is 1S/C12H9NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-8H,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(Pyridin-4-yloxy)benzoic acid hydrochloride” is a powder with a melting point of 303-305°C .Applications De Recherche Scientifique
Coordination Polymers and Photophysical Properties
Compounds related to 3-(Pyridin-4-yloxy)benzoic acid hydrochloride have been utilized in the synthesis of lanthanide-based coordination polymers. These compounds exhibit interesting photophysical properties, including luminescence. For instance, aromatic carboxylic acids derivatives have been used to support a series of lanthanide coordination compounds, which have been characterized for their spectroscopic and photophysical properties, demonstrating efficient light-harvesting capabilities and notable luminescence efficiencies (Sivakumar et al., 2011).
Supramolecular Liquid Crystals
Research has also focused on the formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds and derivatives of benzoic acids. These studies explore the effects of lateral substitution and the role of pyridine-based derivatives in inducing and stabilizing liquid crystal phases, revealing insights into the molecular arrangements and mesophase behavior of these systems (Naoum et al., 2010).
Metal-Organic Frameworks and Magnetic Properties
Furthermore, reactions of pyridinyl-benzoic acids with lanthanide nitrates have led to the creation of new coordination polymers with unique structural architectures. These materials have been analyzed for their crystal structures, fluorescent emission, and magnetic properties, underscoring the versatility of these compounds in constructing multifunctional materials (Hou et al., 2013).
Molecular Salts and Hydrogen Bonding
Additionally, the study of molecular salts derived from hydroxybenzoic acids and aminopyridines has provided valuable information on synthon competition and cooperation. These investigations have helped to understand the interplay between different functional groups and the resulting hydrogen bond synthons, offering insights into crystal engineering and design principles (Sarma et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-pyridin-4-yloxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-8H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHUWABAPYTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yloxy)benzoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)
![3-{[(Furan-2-yl)methyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2804254.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)




![Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B2804276.png)